

QuEChERS vs. Solid-Phase Extraction (SPE) for Mycotoxin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers, scientists, and drug development professionals navigating the complexities of mycotoxin analysis, selecting the optimal sample preparation method is a critical first step. The choice between the popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and the more traditional Solid-Phase Extraction (SPE) can significantly impact the accuracy, efficiency, and cost-effectiveness of the analytical workflow. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and a visual representation of the workflows.

The QuEChERS method has gained widespread adoption for its simplicity and high throughput, making it an attractive option for screening large numbers of samples.[1][2] Conversely, SPE is often lauded for its selectivity and ability to yield cleaner extracts, which can be crucial when dealing with complex matrices or when low detection limits are required.[3][4] The selection of the most suitable technique is contingent upon the specific mycotoxins of interest, the sample matrix, and the analytical objectives.

Comparative Performance Data

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of QuEChERS and SPE for mycotoxin analysis across different matrices.

Table 1: Recovery Rates (%) of Mycotoxins using QuEChERS vs. SPE



Mycotoxin	Matrix	QuEChERS Recovery (%)	SPE Recovery (%)	Reference
Aflatoxins (AFs)	Maize	55.25 - 129.48	Not specified	[5]
Aflatoxin B1	Pistachios	70.1 - 115.6	Not specified	[6]
Deoxynivalenol (DON)	Maize	55.25 - 129.48	78.6	[5][7]
Zearalenone (ZEA)	Maize	55.25 - 129.48	98.6	[5][7]
Fumonisins (FBs)	Maize	55.25 - 129.48	Not specified	[5]
Ochratoxin A (OTA)	Feed	Not specified	Not specified	[8]
T-2 and HT-2 Toxins	Beer	Not specified	70 - 106	[9]
Multiple Mycotoxins	Fruits & Vegetables	81.1 - 116	Not specified	[3]
Multiple Mycotoxins	Mixed Feed Rations	>80	Not specified	[7]
Multiple Mycotoxins	Cereals	80.77 - 109.83	Not specified	[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) (µg/kg)



Method	Mycotoxin(s)	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
QuEChERS	Multiple Mycotoxins	Fruits & Vegetables	0.05 - 3.0	0.2 - 10.0	[3]
QuEChERS	30 Mycotoxins	Citrus Products	0.10 - 1.50	0.25 - 5.00	[11]
QuEChERS	73 Mycotoxins	Edible & Medicinal Plants	0.25 - 12.25	0.5 - 25	[12]
QuEChERS	13 Mycotoxins	Feed	0.02 - 1	0.1 - 2	[11]
QuEChERS	Multiple Mycotoxins	Maize	<21.10	<37.49	[5]
SPE	Multiple Mycotoxins	Beer	Not specified	<0.5 (μg/L)	[9]

Experimental Workflows

The fundamental steps involved in both QuEChERS and SPE for mycotoxin analysis are illustrated in the diagram below. While both methods share the common goals of extraction and cleanup, their procedural approaches differ significantly.





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Caption: Comparative workflows of QuEChERS and SPE for mycotoxin analysis.

Detailed Experimental Protocols

Below are generalized yet detailed methodologies for both QuEChERS and SPE, based on common practices found in the literature. It is important to note that specific parameters may require optimization based on the matrix and target mycotoxins.

QuEChERS Protocol for Mycotoxin Analysis in Cereal Grains[13][14]

- Sample Preparation: Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
- Hydration: Add 10 mL of water, vortex briefly, and allow the sample to hydrate for at least 15 minutes.
- Extraction: Add 10 mL of acetonitrile containing 1-2% formic acid. Shake or vortex vigorously for 15 minutes to extract the mycotoxins.



- Salting-Out: Add the contents of a salt packet (commonly containing magnesium sulfate and sodium chloride) to the tube. Shake immediately for 1 minute.
- Centrifugation: Centrifuge the sample at ≥3000 x g for 5-10 minutes.
- Dispersive SPE (d-SPE) Cleanup: Transfer a portion of the supernatant (e.g., 8 mL) to a 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with anhydrous magnesium sulfate.
- Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes at ≥3000 x g.
- Final Extract Preparation: Take an aliquot of the cleaned supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute it in a suitable solvent (e.g., methanol/water, 50:50, v/v) for LC-MS/MS analysis.

SPE Protocol for Mycotoxin Analysis in Beer[9]

- Sample Preparation: Dilute the beer sample with a suitable solvent if necessary.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.
- Sample Loading: Load the prepared beer sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences while retaining the mycotoxins.
- Elution: Elute the mycotoxins from the cartridge using a stronger organic solvent, such as acetonitrile or methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a small volume of a solvent compatible with the LC-MS/MS system.

Discussion and Conclusion



The choice between QuEChERS and SPE for mycotoxin analysis is not a one-size-fits-all decision. QuEChERS offers a rapid, cost-effective, and high-throughput approach that is well-suited for screening a broad range of mycotoxins in various food matrices.[8][13] Its main advantages lie in its simplicity and reduced solvent consumption. However, the cleanup step in QuEChERS, while effective for many matrices, may not be sufficient for highly complex samples, potentially leading to significant matrix effects that can suppress or enhance the analyte signal in LC-MS/MS analysis.[14][15]

On the other hand, SPE provides a more targeted and often more thorough cleanup, leading to cleaner extracts.[3][4] This can result in improved sensitivity and reduced matrix effects, which is particularly beneficial for trace-level quantification. The use of specific sorbents, such as hydrophilic-lipophilic balance (HLB) or immunoaffinity columns (IACs), can further enhance selectivity.[3][4] However, SPE is generally more time-consuming, labor-intensive, and requires larger volumes of solvents compared to QuEChERS.

Ultimately, the optimal method depends on the specific analytical requirements. For routine monitoring of a large number of samples where speed and cost are primary concerns, QuEChERS is often the preferred method. For complex matrices, or when the highest sensitivity and accuracy are paramount for a smaller number of samples, the investment in time and resources for SPE may be justified. Method validation, including the assessment of recovery, matrix effects, and precision, is crucial for ensuring the reliability of the chosen approach for any given application.

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- To cite this document: BenchChem. [QuEChERS vs. Solid-Phase Extraction (SPE) for Mycotoxin Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557334#evaluating-the-effectiveness-of-quechers-vs-spe-for-mycotoxins]

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